Glycopril - 135038-56-1

Glycopril

Catalog Number: EVT-1211153
CAS Number: 135038-56-1
Molecular Formula: C22H23NO6S
Molecular Weight: 429.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Glycopril is classified as an angiotensin-converting enzyme inhibitor, specifically targeting the enzyme responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. This classification places it within the broader category of cardiovascular drugs used to manage hypertension and related conditions .

Synthesis Analysis

The synthesis of Glycopril involves several chemical reactions, typically starting from simpler precursor molecules. The general method includes the following steps:

  1. Formation of Intermediate Compounds: The synthesis often begins with the preparation of specific amino acids or their derivatives, which serve as key building blocks.
  2. Coupling Reactions: These intermediates are then subjected to coupling reactions with other organic compounds to form the desired structure of Glycopril.
  3. Purification: After synthesis, the compound undergoes purification processes such as crystallization or chromatography to obtain a high-purity product.

Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during each stage of synthesis .

Molecular Structure Analysis

Glycopril's molecular structure can be described using its chemical formula and structural representation. The compound has a complex arrangement that includes:

  • Functional Groups: It contains amide and carboxylic acid functional groups, contributing to its biological activity.
  • Stereochemistry: The stereochemical configuration is significant for its interaction with biological targets, particularly the angiotensin-converting enzyme.

The molecular weight of Glycopril is approximately 400.5 g/mol, and its specific three-dimensional conformation allows it to effectively bind to its target enzyme .

Chemical Reactions Analysis

Glycopril participates in several important chemical reactions:

  1. Enzyme Inhibition: The primary reaction involves the inhibition of angiotensin-converting enzyme, leading to decreased formation of angiotensin II.
  2. Hydrolysis Reactions: As an amide, Glycopril can undergo hydrolysis under certain conditions, which may affect its stability and efficacy.
  3. Metabolic Transformations: In vivo, Glycopril can be metabolized into active metabolites that also exhibit pharmacological effects.

These reactions are essential for understanding both the therapeutic effects and potential side effects associated with Glycopril administration .

Mechanism of Action

The mechanism of action for Glycopril centers around its ability to inhibit angiotensin-converting enzyme. By blocking this enzyme, Glycopril reduces the production of angiotensin II, leading to:

  • Vasodilation: This results in decreased vascular resistance and lower blood pressure.
  • Decreased Aldosterone Secretion: Reduced levels of aldosterone lead to decreased sodium and water retention, further lowering blood pressure.

Studies have shown that Glycopril exhibits high oral bioavailability and effectively occupies both angiotensin-converting enzyme and enkephalinase sites in vivo, enhancing its therapeutic profile .

Physical and Chemical Properties Analysis

Glycopril exhibits various physical and chemical properties that are relevant for its pharmaceutical application:

  • Solubility: It is soluble in water and organic solvents, which facilitates formulation into various dosage forms.
  • Stability: Glycopril is stable under normal storage conditions but may degrade under extreme temperatures or pH levels.
  • pH Sensitivity: The compound's activity can be affected by pH levels due to its ionizable functional groups.

These properties are crucial for ensuring effective delivery and therapeutic action within the body .

Applications

Glycopril has several significant applications in medicine:

  1. Hypertension Management: It is primarily used for treating high blood pressure by promoting vasodilation.
  2. Heart Failure Treatment: Glycopril helps alleviate symptoms in patients with heart failure by reducing cardiac workload.
  3. Research Applications: Due to its mechanism of action, Glycopril is also studied in research settings for developing new therapies targeting cardiovascular diseases.
Introduction to Glycopyrrolate: Pharmacological Context and Historical Development

Definition and Classification as a Quaternary Ammonium Anticholinergic Agent

Glycopyrrolate (also standardized as glycopyrronium) is a synthetically derived quaternary ammonium compound characterized by a cyclopentane ring attached to a pyridine moiety via an ester linkage and a permanently charged nitrogen atom [1] [8]. Its chemical formula is C₁₉H₂₈NO₃⁺, with a molecular weight of 318.43 g/mol [8]. As an anticholinergic agent, it functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), preferentially binding to M₃ and M₁ subtypes over M₂ receptors [2] [6]. This selectivity underpins its clinical effects on secretory glands (M₃) and neuronal pathways (M₁) while minimizing cardiac (M₂) interactions [2].

The quaternary structure is pharmacologically critical: The permanent positive charge limits passage across lipid membranes, including the blood-brain barrier (BBB) and placenta [1] [6]. Consequently, glycopyrrolate exhibits negligible central nervous system (CNS) effects—a key distinction from tertiary amines like atropine or scopolamine [3] [6]. Its polarity also reduces oral bioavailability (10–25%), necessitating route-specific formulations (IV, topical, inhaled) for optimal delivery [2] [5].

  • Mechanistic Specificity: Glycopyrrolate’s blockade of peripheral mAChRs suppresses glandular secretions (salivary, bronchial, gastric), reduces gastrointestinal motility, and inhibits vagally mediated bradycardia [1] [6].
  • Pharmacokinetic Profile: Low volume of distribution (0.42–1.8 L/kg), renal excretion (85% unchanged), and a plasma half-life of ~50 minutes after IV administration contribute to its predictable peripheral activity [1] [2].

Historical Milestones in Discovery and Therapeutic Adoption

Glycopyrrolate’s development reflects strategic efforts to engineer anticholinergics with optimized safety and efficacy. Key milestones include:

  • 1961: Initial FDA approval for peptic ulcer management, leveraging its antisecretory effects on gastric acid [2] [5]. Early clinical use emphasized preoperative control of airway secretions [6].
  • 1980s–1990s: Expanded applications in anesthesiology, particularly for reversing neuromuscular blockade (combined with neostigmine) and preventing intraoperative bradycardia [1] [6]. Studies confirmed its advantage over atropine in duration (2–4 hours IV) and cardiovascular stability [3] [6].
  • 2010s: Approval of novel formulations:
  • Topical glycopyrronium cloth (2.4%, Qbrexza®, 2018) for primary axillary hyperhidrosis [1] [2].
  • Inhaled dry-powder capsules (Seebri Neohaler®) and nebulized solutions for COPD maintenance therapy, often combined with β₂-agonists or corticosteroids [2] [8].
  • 2020: Approval of oral solution (Cuvposa®) for pediatric sialorrhea in neurological disorders like cerebral palsy [5] [6].

Table 1: Historical Timeline of Glycopyrrolate Development

YearMilestoneSignificance
1961FDA approval as Robinul® for peptic ulcersFirst quaternary anticholinergic with minimized CNS effects
1980sRoutine adoption in anesthesia for secretion controlReplaced atropine due to longer duration and hemodynamic stability
2012EMA approval for inhaled COPD formulations (e.g., Seebri®)Positioned as long-acting muscarinic antagonist (LAMA)
2018FDA clearance of Qbrexza® cloth for hyperhidrosisFirst topical anticholinergic for autonomic dysfunction

Structural Analogs and Derivatives in Modern Pharmacology

Structural optimization of glycopyrrolate has yielded analogs addressing limitations like systemic exposure or short duration:

Soft Drug Derivatives

Designed for rapid metabolic inactivation after local effect:

  • Sofpironium Bromide (BBI-4000): A glycopyrrolate analog featuring an ester-linked "metabolic switch." Hydrolysis by plasma esterases generates inactive metabolites, restricting systemic anticholinergic effects. Approved in Japan (2020) as Sofdra® for axillary hyperhidrosis [9].
  • Methoxycarbonylphenyl Ester (SG): Engineered for topical ophthalmology. Demonstrates M₃/M₁ selectivity and hydrolyzes within minutes in blood to inactive acids, reducing mydriasis or cycloplegia in untreated eyes [4].

Inhaled Derivatives for Respiratory Disease

  • Glycopyrronium Bromide (NVA237): The active moiety in COPD therapies (Seebri Breezhaler®, Ultibro Breezhaler®). Modifications enhance aerosol deposition and M₃ receptor residence time in airways. Exhibits 33–53 hour half-life post-inhalation, enabling once-daily dosing [2] [8].

Properties

CAS Number

135038-56-1

Product Name

Glycopril

IUPAC Name

benzyl 2-[[(2S)-2-(acetylsulfanylmethyl)-3-(1,3-benzodioxol-5-yl)propanoyl]amino]acetate

Molecular Formula

C22H23NO6S

Molecular Weight

429.5 g/mol

InChI

InChI=1S/C22H23NO6S/c1-15(24)30-13-18(9-17-7-8-19-20(10-17)29-14-28-19)22(26)23-11-21(25)27-12-16-5-3-2-4-6-16/h2-8,10,18H,9,11-14H2,1H3,(H,23,26)/t18-/m1/s1

InChI Key

IVBOFTGCTWVBLF-GOSISDBHSA-N

SMILES

CC(=O)SCC(CC1=CC2=C(C=C1)OCO2)C(=O)NCC(=O)OCC3=CC=CC=C3

Synonyms

(S)-N-(3-(3,4-methylenedioxyphenyl)-2-(acetylthio)methyl-1-oxopropyl)glycine benzyl ester
glycopril

Canonical SMILES

CC(=O)SCC(CC1=CC2=C(C=C1)OCO2)C(=O)NCC(=O)OCC3=CC=CC=C3

Isomeric SMILES

CC(=O)SC[C@@H](CC1=CC2=C(C=C1)OCO2)C(=O)NCC(=O)OCC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.